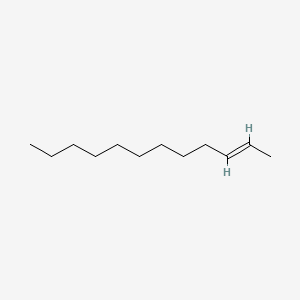
trans-2-dodecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Dodecene: is an acyclic olefin that is derived from dodecane by introducing a trans double bond between the second and third carbon atoms . This compound is a colorless liquid with a molecular formula of C12H24 and a molecular weight of 168.32 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dimerization Reaction: trans-2-Dodecene can be synthesized through a dimerization reaction using an appropriate catalyst such as dimethyl sulfoxide.
Aldehyde Oxidation: Another method involves the oxidation of dodecenal using potassium permanganate solution.
Industrial Production Methods: Industrial production of this compound typically involves the condensation of acetaldehyde with decanal. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Dodecene can undergo oxidation reactions to form various products, including trans-2-dodecenal.
Reduction: Reduction reactions can convert this compound into dodecane.
Substitution: Substitution reactions involving this compound can lead to the formation of different substituted alkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: trans-2-Dodecenal.
Reduction: Dodecane.
Substitution: Substituted alkenes.
Scientific Research Applications
Chemistry: trans-2-Dodecene is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the metabolic pathways of olefins and their derivatives .
Medicine: this compound has shown potential in the development of antiviral and antibacterial agents due to its unique chemical structure .
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of trans-2-dodecene involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in the metabolism of olefins, leading to the formation of various metabolites . These metabolites can then interact with different cellular pathways, exerting their effects on biological systems .
Comparison with Similar Compounds
trans-2-Dodecenal: An aldehyde derivative of trans-2-dodecene with similar chemical properties.
cis-2-Dodecene: A geometric isomer of this compound with a cis double bond.
trans-2-Dodecen-1-ol: An alcohol derivative of this compound.
Uniqueness: this compound is unique due to its trans double bond, which imparts distinct chemical and physical properties compared to its cis isomer and other derivatives . This unique structure makes it valuable in various industrial and research applications .
Properties
CAS No. |
1652-96-6 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
0 |
IUPAC Name |
(E)-dodec-2-ene |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5H,4,6-12H2,1-2H3/b5-3+ |
SMILES |
CCCCCCCCCC=CC |
Synonyms |
2-Dodecene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















